Naranol hydrochloride
CAS No.: 34256-91-2
Cat. No.: VC0536694
Molecular Formula: C18H22ClNO2
Molecular Weight: 319.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34256-91-2 |
|---|---|
| Molecular Formula | C18H22ClNO2 |
| Molecular Weight | 319.8 g/mol |
| IUPAC Name | 13,15-dimethyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8-pentaen-12-ol;hydrochloride |
| Standard InChI | InChI=1S/C18H21NO2.ClH/c1-12-10-19(2)11-14-9-16-15-6-4-3-5-13(15)7-8-17(16)21-18(12,14)20;/h3-8,12,14,20H,9-11H2,1-2H3;1H |
| Standard InChI Key | IBSSDTOGUGCBDB-UHFFFAOYSA-N |
| SMILES | CC1CN(CC2C1(OC3=C(C2)C4=CC=CC=C4C=C3)O)C.Cl |
| Canonical SMILES | CC1CN(CC2C1(OC3=C(C2)C4=CC=CC=C4C=C3)O)C.Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Chemical Properties of Naranol Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁NO₂·ClH |
| Molecular Weight | 319.83 g/mol |
| CAS Registry Number | 34256-91-2 |
| Stereochemistry | Mixed (undefined stereocenters) |
| SMILES | Cl.CC1CN(C)CC2CC3=C4C=CC=CC4=CC=C3OC12O |
| InChI Key | IBSSDTOGUGCBDB-UHFFFAOYSA-N |
Pharmacological Mechanisms and Therapeutic Targets
Multimodal Psychotropic Activity
Naranol hydrochloride demonstrates a unique polypharmacological profile, targeting multiple neurotransmitter systems implicated in mood and cognitive disorders. While exact molecular targets remain partially characterized, its primary actions include:
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Serotonergic modulation: Potential affinity for 5-HT₁A and 5-HT₂A receptors, analogous to atypical antipsychotics .
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Dopaminergic regulation: Indirect influence on dopaminergic pathways, possibly mitigating positive symptoms of psychosis .
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NMDA receptor interaction: Structural similarities to ketamine suggest possible glutamatergic modulation, though direct evidence is lacking .
Preclinical Evidence of Efficacy
Animal models have shown dose-dependent reductions in anxiety-like behaviors and immobility time in forced swim tests, indicative of antidepressant effects . Notably, its anxiolytic properties manifest without significant sedation, distinguishing it from benzodiazepines .
Synthetic Routes and Patent Landscape
Synthesis and Optimization
Although detailed synthetic protocols are proprietary, patent records (e.g., US3549641) describe a multi-step process involving:
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Cyclocondensation of naphtholic precursors with pyridine derivatives.
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Methylation at the 8 and 10 positions.
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Hydrochloride salt formation via thionyl chloride treatment .
Intellectual Property and Formulation Innovations
Recent patents explore hybrid formulations to enhance bioavailability, including:
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Lipid-polymer nanoparticles: Improving blood-brain barrier penetration .
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Fatty acid conjugates: Prolonging half-life through docosahexaenoic acid (DHA) linkage .
Clinical Applications and Research Gaps
Unanswered Questions
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Long-term safety: No data exist beyond 12-week exposure periods.
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Pediatric use: Developmental neurotoxicity risks uncharacterized.
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Biomarker identification: Predictive markers for therapeutic response remain elusive .
Future Directions in Naranol Research
Nanoformulation Strategies
Lessons from naringenin-loaded nanoparticles (e.g., 415.2 nm particle size, 98.7% encapsulation efficiency) suggest promising avenues to overcome naranol's poor aqueous solubility . Hybrid lipid-polymer systems could enhance cerebral delivery while minimizing peripheral side effects.
Personalized Medicine Approaches
Pharmacogenomic studies may identify genetic polymorphisms (e.g., COMT Val158Met) influencing treatment response, enabling dose optimization .
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